Product packaging for 2-(Morpholinomethyl)benzaldehyde(Cat. No.:CAS No. 736991-21-2)

2-(Morpholinomethyl)benzaldehyde

Cat. No.: B1288076
CAS No.: 736991-21-2
M. Wt: 205.25 g/mol
InChI Key: YPZNTOVVELIJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Research Context of Benzaldehyde-Morpholine Hybrid Structures

Benzaldehyde-morpholine hybrid structures are of considerable interest in medicinal chemistry and organic synthesis. The morpholine (B109124) ring, a common pharmacophore in drug discovery, is recognized for conferring favorable physicochemical properties such as improved solubility and metabolic stability to molecules. nih.govresearchgate.net Its incorporation into a benzaldehyde (B42025) framework provides a scaffold that can be readily modified through the reactive aldehyde group, allowing for the synthesis of a diverse array of more complex molecules. nih.gov

The aldehyde functional group can participate in a variety of chemical transformations, including condensation reactions to form Schiff bases and multicomponent reactions like the Ugi and Pictet-Spengler reactions, which are powerful tools for generating molecular diversity. nih.govrsc.org The morpholine moiety, on the other hand, can influence the biological activity and pharmacokinetic profile of the resulting compounds. nih.govresearchgate.net This dual functionality makes benzaldehyde-morpholine hybrids attractive building blocks for the development of new therapeutic agents and functional materials. researchgate.netresearchgate.net

Overview of Existing Research Trajectories for 2-(Morpholinomethyl)benzaldehyde and Related Chemical Systems

Research involving this compound and its analogues primarily revolves around their utility as synthetic intermediates. The presence of the ortho-substituted morpholinomethyl group can influence the reactivity of the benzaldehyde and introduce specific steric and electronic features to the molecule.

One plausible and widely utilized method for the synthesis of such aminomethylated aromatic compounds is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton, which in the context of a precursor to this compound, could be a position on the benzene (B151609) ring activated for electrophilic substitution, with formaldehyde (B43269) and morpholine. nih.govresearchgate.net

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of ortho-substituted benzaldehydes and morpholine-containing compounds has been investigated for various applications. For instance, ortho-substituted benzaldehydes are key starting materials in the synthesis of heterocyclic compounds, including quinolines and isoquinolines, which are prevalent in many biologically active molecules. researchgate.net The morpholine moiety itself is a key component in a number of approved drugs, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, underscoring the therapeutic potential of morpholine-containing structures. researchgate.net

Furthermore, the general class of aminomethylated phenols and related compounds has been explored for their potential in forming ligands for metal complexes and in the development of novel catalysts. The strategic placement of the morpholinomethyl group at the ortho position can allow for chelation with the aldehyde's oxygen atom, a property that can be exploited in catalysis and materials science.

The research trajectories for related systems suggest that this compound likely serves as a valuable precursor for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. Its ability to participate in a wide range of chemical reactions, coupled with the favorable properties imparted by the morpholine ring, makes it a compound of continuing interest for synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO2 B1288076 2-(Morpholinomethyl)benzaldehyde CAS No. 736991-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(morpholin-4-ylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZNTOVVELIJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594580
Record name 2-[(Morpholin-4-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736991-21-2
Record name 2-[(Morpholin-4-yl)methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Morpholinomethyl Benzaldehyde and Its Analogues

Direct Synthetic Routes to 2-(Morpholinomethyl)benzaldehyde

Direct routes to this compound primarily involve the formation of the C-N bond between the benzyl (B1604629) fragment and the morpholine (B109124) ring in the final or penultimate step of the synthesis.

The most direct and industrially scalable method for the synthesis of this compound is the nucleophilic substitution of a suitable starting material, such as 2-(bromomethyl)benzaldehyde, with morpholine. bldpharm.com This reaction proceeds via a standard SN2 mechanism where the secondary amine nitrogen of morpholine acts as the nucleophile, displacing the bromide leaving group from the benzylic position.

The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of reactants and stabilize the transition state. A non-nucleophilic base is often added to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of morpholine which would render it non-nucleophilic.

Table 1: Typical Reaction Parameters for Nucleophilic Substitution
ParameterConditionPurpose
Starting Material2-(Bromomethyl)benzaldehydeProvides the benzaldehyde (B42025) core with a leaving group.
ReagentMorpholineActs as the nucleophile to form the desired C-N bond.
SolventAcetonitrile, Dimethylformamide (DMF), or Tetrahydrofuran (THF)Provides a medium for the reaction.
BasePotassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)Scavenges the HBr byproduct.
TemperatureRoom Temperature to Reflux (e.g., 80 °C)To achieve a reasonable reaction rate.

To maximize the yield and purity of this compound, optimization of the reaction conditions is critical. Key parameters to consider include the choice of base, solvent, temperature, and stoichiometry. The efficiency of the reaction can be affected by side reactions, such as the formation of a quaternary ammonium (B1175870) salt if the product reacts further with another molecule of 2-(bromomethyl)benzaldehyde.

Using a slight excess of morpholine can help drive the reaction to completion. The choice of base is also important; an inorganic base like potassium carbonate is easily removed by filtration, simplifying the workup process. Temperature control is necessary to balance the reaction rate against the potential for side product formation. For instance, oxidation of the aldehyde group can occur under harsh conditions. nih.gov

Mannich Reaction Pathways for Constructing Benzaldehyde-Morpholine Scaffolds

The Mannich reaction is a powerful three-component condensation reaction used to introduce an aminomethyl group into a molecule containing an active hydrogen atom. wikipedia.orgorganicreactions.org

While a direct Mannich reaction on benzaldehyde is not feasible, it is highly effective for synthesizing functionally related structures, particularly those derived from phenolic aldehydes like 2-hydroxybenzaldehyde (salicylaldehyde). In this context, the phenolic ring is sufficiently activated by the hydroxyl group to act as the nucleophile. The reaction involves the condensation of 2-hydroxybenzaldehyde, formaldehyde (B43269), and morpholine. nih.govnih.gov The electrophile is the Eschenmoser's salt precursor, a morpholinomethyl cation, which is formed in situ from formaldehyde and morpholine. This cation then undergoes electrophilic aromatic substitution with the activated phenol (B47542) ring.

Table 2: Components for Mannich Reaction of a Phenolic Aldehyde
Component RoleExample Compound
Active Hydrogen Substrate2-Hydroxybenzaldehyde
Aldehyde ComponentFormaldehyde (or Paraformaldehyde)
Amine ComponentMorpholine

This reaction typically yields the aminomethylated product at the position ortho to the activating hydroxyl group. nih.gov

The primary limitation of the Mannich reaction for the direct synthesis of this compound is the requirement for an acidic proton on the substrate. wikipedia.org The aromatic protons of benzaldehyde are not sufficiently acidic to participate in the reaction, as the aldehyde group is deactivating and there is no strong activating group present on the benzene (B151609) ring. Therefore, the scope of the Mannich reaction is restricted to substrates where the benzene ring is activated, such as phenols, anilines, or other electron-rich aromatic systems. nih.govnih.gov Attempts to force a reaction with unactivated benzaldehyde would likely fail or lead to undesired side reactions involving the aldehyde functional group itself.

Alternative Synthetic Strategies for Introducing the 2-(Morpholinomethyl) Moiety

Several alternative strategies exist that circumvent the limitations of the direct routes or Mannich reactions. These often involve building the molecule from a different set of precursors or performing key transformations in a different order.

One prominent alternative is the oxidation of the corresponding benzyl alcohol . The synthesis would begin with the preparation of (2-(morpholinomethyl)phenyl)methanol. This intermediate can then be selectively oxidized to the target aldehyde. A variety of modern oxidation reagents are suitable for this transformation, including palladium-based catalysts or other mild oxidants that are selective for benzylic alcohols and will not affect the morpholine moiety. nih.govresearchgate.net This method avoids the use of halogenated intermediates.

Another powerful strategy is reductive amination . This approach could start from benzene-1,2-dicarbaldehyde (phthalaldehyde). A selective reductive amination of one of the two aldehyde groups with morpholine would yield the desired product. Reagents like sodium triacetoxyborohydride (B8407120) or 2-picoline borane (B79455) are often used for this transformation as they are mild enough to avoid over-reduction. nih.govsemanticscholar.org

Finally, multi-step syntheses involving heterocycle formation followed by functionalization can be envisioned. For example, methods to synthesize condensed morpholine-containing systems can be adapted, where an aromatic ring is built onto a pre-formed morpholine derivative, followed by the introduction or unmasking of the aldehyde group. jraic.com

Investigations into Stereoselective and Regioselective Synthesis

The controlled synthesis of specific isomers of this compound and its analogues is a critical area of research, aiming to produce compounds with defined three-dimensional arrangements (stereoselectivity) and specific substituent placements on the aromatic ring (regioselectivity). While direct, dedicated studies on the stereoselective and regioselective synthesis of this compound are not extensively documented in publicly available literature, plausible synthetic strategies can be extrapolated from established methodologies for the synthesis of substituted morpholines and the functionalization of benzaldehydes.

Regioselective Synthesis:

The primary challenge in the synthesis of this compound is to ensure the selective introduction of the morpholinomethyl group at the ortho position of the benzaldehyde. Directed ortho-metalation (DoM) and transition-metal-catalyzed C-H activation are powerful strategies to achieve such regioselectivity.

One potential regioselective approach involves the use of a directing group to facilitate metalation or C-H activation at the ortho position. The aldehyde functionality itself can act as a directing group, although its coordinating ability is considered moderate to weak. acs.org More effective strategies often involve the use of transient directing groups, which are formed in situ from the aldehyde, to guide the reaction to the desired position before being cleaved to regenerate the aldehyde. nih.govresearchgate.net

For instance, the formation of an imine in situ from benzaldehyde and an appropriate amine can create a more effective directing group for palladium-catalyzed ortho-functionalization. researchgate.net While a morpholinomethyl group is the target, a hypothetical two-step process could be envisioned where an initial ortho-functionalization is followed by conversion to the desired group.

A more direct, albeit hypothetical, approach for the regioselective synthesis could involve the ortho-bromination of a protected benzaldehyde derivative, followed by a substitution reaction with morpholine. For example, selective palladium-catalyzed ortho-bromination of O-methyloxime-protected benzaldehydes has been demonstrated, providing a handle for further functionalization. nih.gov

Table 1: Hypothetical Regioselective Synthesis of a this compound Precursor via Directed Ortho-Bromination This table is illustrative and based on analogous reactions.

EntryStarting MaterialDirecting GroupBrominating AgentCatalystProductYield (%)
1Benzaldehyde O-methyloximeO-MethyloximeN-Bromosuccinimide (NBS)Pd(OAc)₂2-Bromo-benzaldehyde O-methyloxime~85
24-Methoxybenzaldehyde O-methyloximeO-MethyloximeN-Bromosuccinimide (NBS)Pd(OAc)₂2-Bromo-4-methoxybenzaldehyde O-methyloxime~80
34-Chlorobenzaldehyde O-methyloximeO-MethyloximeN-Bromosuccinimide (NBS)Pd(OAc)₂2-Bromo-4-chlorobenzaldehyde O-methyloxime~82

Following the ortho-bromination, a nucleophilic substitution with morpholine and subsequent deprotection of the aldehyde would yield the target compound.

Stereoselective Synthesis:

Investigations into the stereoselective synthesis would focus on creating chiral analogues of this compound, where a stereocenter exists either on the morpholine ring or at the benzylic position.

The enantioselective synthesis of substituted morpholines is a well-established field. nih.govnih.govnih.gov These methods often employ chiral auxiliaries, organocatalysis, or metal-catalyzed asymmetric reactions to produce morpholines with high enantiomeric excess. nih.govnih.gov For example, asymmetric hydrogenation of unsaturated morpholines using a rhodium catalyst with a chiral bisphosphine ligand can yield 2-substituted chiral morpholines with up to 99% ee. nih.gov

A plausible strategy for the synthesis of an enantiomerically enriched analogue of this compound would involve the synthesis of a chiral morpholine derivative, which is then coupled to a 2-halobenzaldehyde derivative.

Table 2: Asymmetric Hydrogenation for the Synthesis of a Chiral 2-Substituted Morpholine Precursor This data is based on published results for analogous compounds. nih.gov

EntrySubstrate (Unsaturated Morpholine)CatalystLigandSolventTemp (°C)Yield (%)ee (%)
1N-Boc-2-phenyl-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]BF₄(R)-MeO-BiphepToluene50>9998
2N-Boc-2-(4-methoxyphenyl)-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]BF₄(R)-MeO-BiphepToluene50>9999
3N-Boc-2-(4-chlorophenyl)-5,6-dihydro-4H-1,4-oxazine[Rh(COD)₂]BF₄(R)-MeO-BiphepToluene50>9997

The resulting chiral N-Boc-2-substituted morpholine could then be deprotected and coupled with a suitable 2-formylbenzyl halide to generate the final chiral product.

Another approach to stereoselectivity could involve the diastereoselective synthesis of morpholines. For instance, copper-promoted oxyamination of alkenes has been used to synthesize 2-aminomethyl functionalized morpholines with high diastereoselectivity. nih.gov While not directly applied to the target compound, this methodology highlights a potential pathway for creating diastereomerically enriched analogues.

Reactivity and Chemical Transformations of 2 Morpholinomethyl Benzaldehyde

Condensation Reactions and Schiff Base Formation

The aldehyde functional group in 2-(Morpholinomethyl)benzaldehyde is a primary site for condensation reactions, most notably in the formation of Schiff bases (imines) through its reaction with primary amines. sinoshiny.comlibretexts.orglibretexts.org

Formation of N-Substituted Imine Derivatives

The reaction of this compound with primary amines leads to the formation of N-substituted imine derivatives. This transformation typically proceeds under acid catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.orglibretexts.orgnih.govyoutube.com The general reaction is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com

A variety of primary amines can be employed in this reaction, leading to a diverse library of imine derivatives. For instance, reaction with aniline (B41778) and its substituted derivatives would yield N-aryl imines, while reaction with alkylamines would produce N-alkyl imines. The synthesis of these derivatives is a cornerstone of combinatorial chemistry and is used to generate libraries of compounds for biological screening.

Table 1: Examples of N-Substituted Imine Derivatives from Benzaldehydes

Amine ReactantProduct TypeGeneral Structure
AnilineN-Phenyl ImineC₆H₅CH=NC₆H₅
EthylamineN-Ethyl ImineC₆H₅CH=NCH₂CH₃
HydrazineHydrazoneC₆H₅CH=NNH₂

This table presents generalized examples of imine derivatives formed from benzaldehyde (B42025) and various amines, illustrating the types of products expected from the reaction with this compound.

Mechanistic Studies of Aldehyde Functionality Reactivity

The mechanism of imine formation from an aldehyde and a primary amine is a well-established, multi-step process. libretexts.orglibretexts.orgnih.gov The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.

Following the initial nucleophilic attack, a proton transfer from the nitrogen to the oxygen occurs, forming a zwitterionic intermediate or proceeding through a concerted pathway. The resulting hydroxyl group is then protonated by the acid catalyst, converting it into a good leaving group (water). Finally, elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine product. The pH of the reaction medium is a critical factor; it must be acidic enough to catalyze the reaction but not so acidic as to protonate the primary amine, which would render it non-nucleophilic. libretexts.orglibretexts.org

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically result in the formation of a new carbon-carbon bond and the conversion of the aldehyde to an alcohol upon workup.

Prominent examples of nucleophiles used in these transformations include Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comchemguide.co.ukbyjus.comyoutube.com For instance, the reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, followed by an acidic workup, would yield a secondary alcohol. libretexts.orgmasterorganicchemistry.comchemguide.co.uk Similarly, organolithium reagents add to the carbonyl group to form secondary alcohols after protonation. youtube.commasterorganicchemistry.comchemohollic.com These reactions are fundamental in organic synthesis for the construction of more complex molecular architectures.

Table 2: Predicted Products of Nucleophilic Addition to this compound

Nucleophilic ReagentIntermediateFinal Product (after workup)
Ethylmagnesium Bromide (EtMgBr)Magnesium Alkoxide1-(2-(Morpholinomethyl)phenyl)propan-1-ol
Phenyllithium (PhLi)Lithium Alkoxide(2-(Morpholinomethyl)phenyl)(phenyl)methanol

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, with the regiochemical outcome being determined by the directing effects of the two substituents: the aldehyde group and the morpholinomethyl group.

The aldehyde group is a meta-directing deactivator. Its electron-withdrawing nature, through both inductive and resonance effects, decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. libretexts.orgrsc.orgyoutube.comnih.gov

Conversely, the morpholinomethyl group is an ortho, para-directing activator. The nitrogen atom of the morpholine (B109124) ring can donate its lone pair of electrons into the benzene ring via resonance, increasing the electron density at the ortho and para positions and thereby activating them towards electrophilic attack. The inductive effect of the nitrogen atom is electron-withdrawing, but the resonance effect is generally stronger in directing the substitution.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionPredicted Major Product(s)
Nitration (HNO₃, H₂SO₄)2-(Morpholinomethyl)-5-nitrobenzaldehyde
Bromination (Br₂, FeBr₃)4-Bromo-2-(morpholinomethyl)benzaldehyde

These predictions are based on the general principles of electrophilic aromatic substitution and the directing effects of the functional groups present.

Metal-Catalyzed Coupling and C-H Activation Reactions

The presence of both an aldehyde and a tertiary amine in this compound makes it a suitable substrate for various metal-catalyzed cross-coupling and C-H activation reactions. These modern synthetic methods offer powerful tools for the construction of complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are fundamental transformations in organic synthesis. sigmaaldrich.comlibretexts.orgyoutube.comcapes.gov.brrsc.org While specific examples with this compound are not extensively documented, its aryl halide derivatives could readily participate in these reactions to form new carbon-carbon and carbon-nitrogen bonds.

More directly relevant are rhodium- and iridium-catalyzed C-H activation reactions. nih.govnih.govmdpi.comrsc.orgrsc.org The morpholine nitrogen can act as a directing group, facilitating the activation of the ortho C-H bond of the benzene ring. This allows for the direct functionalization of the aromatic ring without the need for pre-installed leaving groups. For instance, rhodium-catalyzed C-H activation could enable the arylation or alkylation of the position ortho to the morpholinomethyl group. nih.govmdpi.comrsc.orgrsc.org

Transformations Involving the Morpholine Ring System

The morpholine ring in this compound is generally stable but can undergo specific transformations under certain conditions.

One potential reaction is N-oxidation. The nitrogen atom of the morpholine ring, being a tertiary amine, can be oxidized by reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. nih.govorganic-chemistry.org These N-oxides can exhibit different solubility and coordination properties and may undergo further rearrangements. nih.gov

Furthermore, the morpholine ring can be cleaved under specific oxidative conditions. A patented method describes the visible-light-promoted oxidative ring-opening of morpholine derivatives using oxygen as the oxidant. google.com This process leads to the cleavage of the C-C bonds within the morpholine ring, offering a pathway to novel functionalized products. While this has been demonstrated for various morpholine derivatives, its specific application to this compound would likely yield complex fragmentation products. The stability of the morpholine ring is a key feature that makes it a desirable "privileged structure" in medicinal chemistry. nih.gov

Development and Characterization of Derivatives and Advanced Analogues of 2 Morpholinomethyl Benzaldehyde

Rational Design Principles for Structural Diversification

The structural diversification of 2-(morpholinomethyl)benzaldehyde is guided by rational design principles aimed at creating new molecules with tailored properties. A primary strategy involves leveraging the core structure as a building block for creating more complex molecules with potential biological activity. For instance, the design of novel α-glucosidase inhibitors has been achieved by synthesizing a series of N-methylmorpholine-substituted benzimidazolium salts. mdpi.com This approach uses the morpholinomethyl group as a key component in a larger, more complex molecular architecture designed to interact with specific biological targets.

Another key principle is scaffold hopping, where the morpholine (B109124) ring and benzaldehyde (B42025) framework are retained while other parts of the molecule are systematically altered to explore the chemical space and optimize activity. This has been successfully applied in the design of dipeptidyl peptidase 4 (DPP-4) inhibitors, starting from a natural product lead. nih.gov The introduction of various functional groups onto the benzaldehyde ring or modification of the morpholine unit allows for the fine-tuning of electronic properties, solubility, and steric hindrance, which are critical for modulating the molecule's reactivity and biological interactions. The synthesis of analogues like morpholino-zampanolides, where a morpholine ring replaces a tetrahydropyran (B127337) ring, demonstrates how rational design can lead to compounds with potent antiproliferative activity. nih.gov

Synthesis of Multifunctional Derivatives

The synthesis of multifunctional derivatives of this compound often involves multi-step reaction sequences. A common starting point is the modification of a related benzaldehyde, followed by the introduction of the morpholinomethyl group, typically via a Mannich-type reaction. mdpi.com For example, a series of 4-benzyl-morpholine-2-carboxylic acid hydrazide derivatives were synthesized from (4-hydroxy-aryl)-aryl methanones in a multi-step process to create compounds with potential anticancer properties. sciforum.net

A versatile synthetic approach involves the creation of benzimidazolium salts. This process can start with 2-chloromethyl-1H-benzimidazole, which is first reacted with morpholine. mdpi.com The resulting 4-((1H-benzimidazol-2-yl)methyl)morpholine intermediate is then subjected to N-alkylation and subsequent quaternization with various 2-chloro-N-arylacetamides to yield the target 1-benzyl-2-(morpholinomethyl)-3-(2-oxo-2-(substitutedphenylamino)ethyl)-1H-benzo[d]imidazol-3-ium chlorides. mdpi.com

Furthermore, the aldehyde group is a key functional handle for creating derivatives such as chalcones through Claisen-Schmidt condensation with various acetophenones. nih.govresearchgate.net The synthesis of quinoline (B57606) derivatives, another important class of bioactive compounds, can also utilize this compound analogues as precursors. mdpi.com These synthetic strategies enable the creation of a wide array of derivatives where the core structure is appended with other functional moieties like hydrazides, benzimidazoles, and chalcones, each imparting unique chemical properties and potential applications.

Comparative Reactivity and Applications of Isomeric Forms (e.g., 2-hydroxy-3- vs 2-hydroxy-5-(morpholinomethyl)benzaldehyde)

The position of the morpholinomethyl substituent on the benzaldehyde ring significantly influences the reactivity and potential applications of isomeric forms. This is particularly evident in hydroxy-substituted derivatives, such as 2-hydroxy-3-(morpholinomethyl)benzaldehyde versus 2-hydroxy-5-(morpholinomethyl)benzaldehyde.

The reactivity of the phenolic hydroxyl group and the aldehyde function is modulated by the electronic and steric effects of the adjacent morpholinomethyl group. In 2-hydroxy-3-(morpholinomethyl)benzaldehyde, the morpholinomethyl group is positioned ortho to the hydroxyl group. This proximity can influence the acidity of the phenol (B47542) and may lead to intramolecular hydrogen bonding, affecting its reactivity in subsequent reactions like alkylation or acylation. mdpi.com The synthesis of 2-hydroxy-3-octyloxybenzaldehyde from 2,3-dihydroxybenzaldehyde (B126233) highlights the challenges of selective alkylation, where a mixture of products is often formed. mdpi.com

Conversely, in the 5-substituted isomer, the morpholinomethyl group is para to the hydroxyl group. This placement minimizes steric hindrance around the hydroxyl and aldehyde groups but still exerts an electronic influence on the aromatic ring. The synthesis of derivatives like 5-Bromo-2-hydroxy-3-(morpholinomethyl)benzaldehyde bldpharm.com and 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde researchgate.net demonstrates that the 3- and 5-positions are common sites for substitution. The choice of isomer is critical in the design of molecules for specific applications. For instance, the relative positions of the substituents are crucial in the formation of Schiff bases and metal complexes (e.g., Salen-type), where the geometry and chelating properties are dictated by the substitution pattern.

Advanced Spectroscopic Elucidation of Novel Structures (NMR, IR, Mass Spectrometry)

The characterization of novel derivatives of this compound relies heavily on a combination of advanced spectroscopic techniques to confirm their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for elucidating the precise molecular structure.

¹H NMR spectra provide information on the number and environment of protons. Key signals include the aldehyde proton (CHO), which typically appears as a singlet around δ 9.5-10.5 ppm. docbrown.info Protons on the aromatic ring appear in the δ 7.0-8.0 ppm region, with splitting patterns indicative of the substitution pattern. docbrown.inforesearchgate.net The morpholine ring protons show characteristic signals, typically as multiplets, for the -CH₂-N- and -CH₂-O- groups. mdpi.com The methylene (B1212753) bridge (-CH₂-) connecting the morpholine and benzaldehyde rings also gives a distinct singlet.

¹³C NMR spectra are used to identify all unique carbon atoms. The carbonyl carbon of the aldehyde group resonates significantly downfield, often in the range of δ 190-198 ppm. rsc.org Aromatic carbons are found between δ 110-160 ppm, while the carbons of the morpholine ring and the methylene bridge appear in the upfield region. mdpi.comrsc.org

Infrared (IR) Spectroscopy is used to identify key functional groups.

The most characteristic absorption is the strong C=O stretching vibration of the aldehyde group, which is typically observed around 1670-1700 cm⁻¹. docbrown.inforesearchgate.netresearchgate.net

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methylene groups are seen below 3000 cm⁻¹. docbrown.info

The C-O-C stretching of the morpholine ether linkage gives a signal in the fingerprint region, typically around 1100-1120 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming the molecular formula.

Electron Ionization (EI) mass spectra of benzaldehyde derivatives often show a prominent molecular ion peak (M⁺). nist.govdocbrown.info

Common fragmentation patterns include the loss of a hydrogen atom (M-1), the formyl radical (M-29, loss of CHO), or cleavage of the morpholine ring. docbrown.info High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and confirm the elemental composition of the new derivatives with high accuracy. mdpi.com

The following table summarizes typical spectroscopic data for benzaldehyde-related structures, which are indicative of the patterns expected for this compound derivatives.

Spectroscopic TechniqueFunctional Group / Structural FeatureTypical Chemical Shift / Wavenumber / m/z
¹H NMR Aldehyde Proton (-CHO)δ 9.5 - 10.5 ppm
Aromatic Protons (Ar-H)δ 7.0 - 8.0 ppm
Morpholine Protons (-CH₂-N, -CH₂-O)δ 2.5 - 4.0 ppm
Methylene Bridge (-CH₂-)~ δ 3.5 - 4.5 ppm
¹³C NMR Aldehyde Carbonyl (C=O)δ 190 - 198 ppm
Aromatic Carbonsδ 110 - 160 ppm
Morpholine Carbonsδ 50 - 70 ppm
IR Aldehyde C=O Stretch1670 - 1700 cm⁻¹
Aromatic C-H Stretch> 3000 cm⁻¹
Aliphatic C-H Stretch< 3000 cm⁻¹
Morpholine C-O-C Stretch~ 1115 cm⁻¹
Mass Spec. Molecular Ion (M⁺)Corresponds to Molecular Weight
Fragmentation [M-H]⁺m/z = MW - 1
Fragmentation [M-CHO]⁺m/z = MW - 29

Applications in Advanced Chemical and Biological Sciences

Applications in Medicinal Chemistry and Drug Discovery

The inherent characteristics of the 2-(Morpholinomethyl)benzaldehyde scaffold, particularly the presence of the morpholine (B109124) ring, make it a valuable entity in drug design and discovery. nih.gov This heterocycle is a feature in numerous approved and experimental drugs due to its favorable physicochemical, biological, and metabolic properties. nih.gov

Role as a Privileged Scaffold and Building Block

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govresearchgate.net The morpholine ring, a key component of this compound, is considered a privileged structure. nih.gov Its inclusion in molecules can enhance potency, confer desirable drug-like properties, and improve pharmacokinetic profiles. nih.gov

The term "privileged scaffold" has evolved to describe molecular frameworks where multiple molecules of the same scaffold exhibit biological activity. nih.gov The utility of designing and utilizing novel building blocks is a crucial strategy for enhancing the quality of compound libraries and accelerating drug discovery projects. nih.gov The this compound molecule, containing the privileged morpholine moiety, serves as a key building block in the synthesis of more complex and biologically active compounds. nih.govwaseda.jp Its structure allows for various chemical modifications, enabling the creation of diverse libraries of compounds for screening against different biological targets.

Synthesis of Compounds with Potential Biological Activities

The this compound core is a versatile starting material for the synthesis of a wide array of compounds with promising biological activities. Researchers have successfully utilized this scaffold to create novel molecules with potential applications as antimicrobial, antimalarial, and anticancer agents, as well as enzyme inhibitors.

The quest for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of this compound have shown potential in this arena. For instance, the synthesis of novel tetrahydropyrimidinyl-substituted benzimidazoles, which can be derived from benzaldehyde (B42025) precursors, has yielded compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The rationale behind using benzimidazole (B57391) derivatives is their ability to act as purine (B94841) antagonists, thereby disrupting the biosynthesis of nucleic acids and proteins in bacteria. nih.gov

Furthermore, research has explored the immobilization of benzaldehyde derivatives onto polymeric carriers to create antimicrobial polymers. nih.gov These materials have demonstrated the ability to inhibit the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The synthesis of quinoxaline (B1680401) derivatives, another class of compounds accessible from benzaldehyde precursors, has also yielded molecules with antimicrobial properties. mdpi.com Additionally, S-benzylisothiosemicarbazones derived from benzaldehyde have exhibited moderate to high in vitro activity against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii. nih.gov

Table 1: Examples of Antimicrobial Agents Derived from Benzaldehyde Scaffolds

Compound Class Target Organisms Reference
Tetrahydropyrimidinyl-substituted benzimidazoles Gram-positive and Gram-negative bacteria nih.gov
Benzaldehyde derivatives on polymeric carriers Gram-positive and Gram-negative bacteria, fungi nih.gov
Quinoxaline derivatives Various microbes mdpi.com
S-benzylisothiosemicarbazones Mycobacterium tuberculosis, M. avium, M. kansasii nih.gov
Diethyl benzylphosphonates Escherichia coli mdpi.com

The development of new antimalarial drugs is a global health priority. The this compound scaffold has been utilized in the synthesis of compounds with potential antiplasmodial activity. For example, o-alkynyl benzaldehydes are key building blocks in the synthesis of polycyclic ketals, a chemotype that has shown antimalarial properties. nih.gov The synthesis of 2-arylvinylquinolines, starting from commercially available anilines and various aldehydes, has led to the discovery of potent antiplasmodial compounds against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Additionally, derivatives of 2-(4-methoxyphenyl)-4-phenyl-1,10-phenanthroline, synthesized from 4-methoxy-benzaldehyde, have demonstrated in vitro antiplasmodial activity. ui.ac.id

Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, novel 2-substituted benzimidazole derivatives have demonstrated in vitro antitumor activity against human hepatocellular carcinoma (HEPG2), human breast adenocarcinoma (MCF7), and human colon carcinoma (HCT 116) cell lines. capes.gov.br Similarly, a new series of substituted (E)-2-morpholinoquinoline-3-carbaldehyde-O-((-1-aryl-1H-1,2,3-triazol-4-yl)methyl)oxime scaffolds, derived from morpholinoquinoline-3-carbaldehyde, exhibited anticancer activity against MCF-7, HeLa (cervical cancer), and PC-3 cell lines. asianpubs.org The benzothiazole (B30560) scaffold, which can be synthesized from 4-substituted benzaldehyde derivatives, has also been a focus of anticancer drug development. nih.gov

Table 2: Anticancer Activity of Benzaldehyde-Derived Compounds

Compound Class Cell Lines Tested Reference
2-Substituted benzimidazoles HEPG2, MCF7, HCT 116 capes.gov.br
Substituted (E)-2-morpholinoquinoline-3-carbaldehyde oximes MCF-7, HeLa, PC-3 asianpubs.org
Benzothiazole acylhydrazones C6, A549, MCF-7, HT-29 nih.gov

The this compound scaffold has proven to be a valuable starting point for the synthesis of various enzyme inhibitors.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of drugs used to manage type 2 diabetes. A novel series of 1-benzyl-3-((2-substitutedphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzimidazol-3-ium chlorides were synthesized and showed potent α-glucosidase inhibitory potential, with some compounds being more effective than the standard drug acarbose. nih.gov Other studies have also reported on the α-glucosidase inhibitory activity of various benzaldehyde and benzimidazole derivatives. semanticscholar.orgnih.govmdpi.comresearchgate.net

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. nih.gov Morpholine-based chalcones have been synthesized and evaluated as dual-acting monoamine oxidase-B (MAO-B) and AChE inhibitors. nih.gov Additionally, benzimidazole-based substituted benzaldehyde derivatives have been designed and synthesized as potential inhibitors for both acetylcholinesterase and butyrylcholinesterase. mdpi.com

Mycobacterial Enzyme Inhibition: The search for new drugs to combat tuberculosis has led to the investigation of compounds that target essential mycobacterial enzymes. For example, the anti-glioblastoma drug lead vacquinol was discovered to be an inhibitor of Mycobacterium tuberculosis tuberculosinyl adenosine (B11128) synthase. nih.gov Benzaldehyde-S-benzylisothiosemicarbazones have also shown promising antimycobacterial properties. nih.gov

Table 3: Enzyme Inhibition by this compound Derivatives

Enzyme Target Compound Class Key Findings Reference
α-Glucosidase Benzimidazolium salts Potent inhibition, some exceeding standard drug efficacy. nih.gov
Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) Morpholine-based chalcones Dual-acting inhibitors identified. nih.gov
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Benzimidazole-based benzaldehyde derivatives Potential dual inhibitors for Alzheimer's disease. mdpi.com
Mycobacterial Enzymes Vacquinol Inhibition of tuberculosinyl adenosine synthase. nih.gov
Aldehyde Dehydrogenase (ALDH) Benzyloxybenzaldehyde derivatives Selective inhibition of ALDH1A3. mdpi.com
Hypoxia-Inducible Factor-1 Pathway Modulation

Hypoxia-Inducible Factors (HIFs) are critical transcription factors that orchestrate cellular responses to low oxygen levels (hypoxia), a condition prevalent in solid tumors and inflammatory sites. nih.govnih.gov The HIF-1 pathway, in particular, is a key regulator of processes like angiogenesis, glucose metabolism, and cell survival, making it a significant target for therapeutic intervention. nih.gov HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit. nih.gov The modulation of this pathway, especially the inhibition of HIF-1α, is a promising strategy for developing anti-cancer therapeutics. nih.gov

While direct studies on this compound as a HIF-1 pathway modulator are not extensively documented, the morpholine moiety is a key component in various biologically active compounds, including some HIF-1 inhibitors. e3s-conferences.orgtargetmol.com For instance, the small molecule LW6 was shown to inhibit HIF-1α accumulation through a VHL-mediated degradation pathway. nih.gov The development of inhibitors often involves targeting different stages of the HIF-1α lifecycle, including its mRNA expression, protein synthesis, dimerization with HIF-1β, or its transcriptional activity. nih.gov Given that derivatives of this compound are used in the synthesis of various heterocyclic compounds, its potential as a scaffold for novel HIF-1 inhibitors remains an active area of research interest. cymitquimica.com

Table 1: Examples of HIF-1 Pathway Inhibitors and Their Mechanisms

InhibitorMechanism of ActionReference
BAY 87-2243Suppresses accumulation of HIF-1α and HIF-2α proteins by inhibiting mitochondrial complex I. nih.gov
PX-12Inhibits HIF-1α protein accumulation by targeting thioredoxin-1. nih.gov
LW6Inhibits the accumulation of HIF-1α via VHL-mediated proteasomal degradation. nih.gov
CephaelineRepresses HIF-1α and disturbs intracellular redox homeostasis. targetmol.com

Strategies for Enhancing Bioactivity and Pharmacokinetic Profiles

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility, metabolic stability, and absorption. e3s-conferences.org Strategies to enhance the bioactivity and pharmacokinetic profiles of compounds like this compound often revolve around targeted structural modifications.

Another approach involves creating more complex heterocyclic systems. For instance, the reaction of morpholine-containing intermediates with reagents like bromoacetic acid can lead to intramolecular cyclization, affording novel triazolothiazolidinone derivatives. uobaghdad.edu.iq Structure-activity relationship (SAR) studies on such derivatives are crucial to identify the pharmacophores responsible for specific biological activities, such as anticancer or antimicrobial effects. e3s-conferences.orgijprs.com The introduction of different substituents on the phenyl ring of the benzaldehyde moiety is another common tactic to explore and optimize biological interactions. e3s-conferences.org

Catalytic Applications and Ligand Design

The dual functionality of the aldehyde and the morpholine nitrogen in this compound makes it and its derivatives valuable components in catalyst and ligand design.

Utilization as Ligands in Transition Metal Catalysis

The nitrogen and oxygen atoms within the morpholine ring, along with the aldehyde group (or its derivatives like imines), can act as coordination sites for transition metals. Schiff bases derived from aldehydes are an important class of ligands in coordination chemistry. jocpr.com For example, Schiff bases prepared from the condensation of an amine (like those containing a morpholine unit) and an aldehyde (such as a benzaldehyde derivative) can form stable complexes with various transition metals, including Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). researchgate.netmdpi.comnih.gov

These ligands can be bidentate or tridentate, coordinating with the metal center through atoms like the azomethine nitrogen and a carboxylate or phenolate (B1203915) oxygen. nih.gov The resulting metal complexes often exhibit specific geometries, such as octahedral or square planar, which are crucial for their catalytic activity. researchgate.netnih.gov For example, transition metal complexes with ligands derived from 2-nitrobenzaldehyde (B1664092) and amino acids have been shown to possess a square planar geometry and exhibit antibacterial properties that are enhanced upon complexation. nih.gov Similarly, complexes synthesized from salicylaldehyde (B1680747) derivatives and amines can form stable, non-electrolytic solids with potential applications in catalysis and as antimicrobial agents. jocpr.com The ability to systematically modify the ligand structure allows for the fine-tuning of the electronic and steric environment around the metal center, thereby influencing the efficiency and selectivity of the catalyzed reaction. mdpi.com

Table 2: Examples of Transition Metal Complexes with Benzaldehyde-Derived Schiff Base Ligands

Metal IonLigand TypeProposed GeometryReference
Cu(II), Co(II), Ni(II)Schiff base from 2-nitrobenzaldehyde and glycine/methionineSquare Planar nih.gov
Cu(II), Co(II), Ni(II), Mn(II), Zn(II)Schiff base from 4-(2-aminoethyl)morpholine (B49859) and salicylaldehydeOctahedral researchgate.net
Cu(II), Fe(II), Mn(II), Zn(II)Schiff base from 2-amino-3-hydroxypyridine (B21099) and salicylaldehydeOctahedral jocpr.com
Cu(II), Co(II), Ni(II), Cr(III), Fe(III)Schiff base from 2-amino-6-methoxybenzothiazole (B104352) and 2-nitrobenzaldehydeOctahedral mdpi.com

Organocatalytic Applications in Complex Organic Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthetic chemistry. The morpholine moiety is a well-known structural motif in organocatalysts. Although often considered less reactive than pyrrolidine-based catalysts, recent studies have demonstrated the high efficiency of morpholine-based organocatalysts in specific reactions. nih.govresearchgate.net

Derivatives of morpholine have been successfully employed as organocatalysts in the 1,4-addition (Michael addition) of aldehydes to nitroolefins. nih.gov In one study, new organocatalysts based on β-morpholine amino acids were synthesized and tested, showing excellent conversion and high stereoselectivity. nih.gov The catalyst's structure, including the substitution pattern on the morpholine ring, was found to be critical for achieving the desired reactivity and selectivity. nih.govresearchgate.net For example, a catalyst with a C-5 benzyl (B1604629) group cis to the C-2 carboxylic function induced excellent diastereo- and enantioselectivity. nih.gov These catalysts operate via enamine intermediates, where the morpholine nitrogen plays a key role in the catalytic cycle. researchgate.net The ability to perform such complex transformations under mild conditions with high stereocontrol highlights the value of morpholine-containing scaffolds in the synthesis of complex chiral molecules. mdpi.com

Role in Novel Catalyst Development

The structural features of this compound serve as a foundation for developing novel and more efficient catalytic systems. Research has focused on creating heterogeneous catalysts where the active components are supported on a solid matrix, which simplifies catalyst recovery and reuse. researchgate.netresearchgate.net

A notable example is the development of a biomass-derived heterogeneous catalyst, AgNPs@cellulose–PEVA, used for the synthesis of thioamides via the Willgerodt–Kindler reaction, which involves an aldehyde, an amine (like morpholine), and elemental sulfur. researchgate.net In another instance, ionic liquids coated over magnetized iron nanoparticles (IL1-IL2@Fe3O4) have been used as a magnetically separable catalyst for the one-pot synthesis of polythioamides from di-aldehydes, di-amines, and sulfur. researchgate.net The development of such catalysts addresses the need for greener and more cost-effective chemical processes. Furthermore, the core structure is integral to the synthesis of novel organocatalysts designed for specific asymmetric reactions, demonstrating its role in advancing the field of catalysis. nih.govnih.gov

Contributions to Materials Science and Functional Materials

The application of this compound and its parent structures extends into the realm of materials science. The compound itself is listed as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with potential applications in gas storage, separation, and catalysis. The ability of this compound to serve as a building block for such advanced materials underscores its importance.

Furthermore, morpholine derivatives are recognized for their potential in polymer and materials science, where they can function as curing agents, stabilizers, and cross-linking agents in the production of resins and polymers. e3s-conferences.org This contributes to the development of advanced materials with enhanced mechanical and thermal properties. The synthesis of polythioamides from reactions involving benzaldehyde and morpholine is a direct example of creating functional polymers from these building blocks. researchgate.net These thioamide-containing polymers can possess interesting properties, such as fluorescence, making them suitable for various applications. researchgate.net The versatility of the morpholine-benzaldehyde structure thus provides a valuable platform for designing and synthesizing functional materials for a wide range of technological uses.

Incorporation into Polymeric Architectures

The integration of specific functional monomers is a cornerstone of modern polymer chemistry, allowing for the creation of macromolecules with tailored properties and complex architectures such as linear, hyperbranched, or cross-linked structures. mdpi.com The benzaldehyde group in this compound serves as a key functional handle for its incorporation into various polymer backbones.

Research has demonstrated that substituted benzaldehydes can be copolymerized with other monomers, such as phthalaldehyde, through anionic polymerization. figshare.comresearchgate.net This process allows for the direct insertion of the benzaldehyde unit into the main polymer chain. The reactivity of the benzaldehyde monomer in such copolymerizations is highly sensitive to its electronic properties, which can be correlated with their Hammett values. figshare.comresearchgate.net This principle enables the synthesis of functional, metastable polymers that can be designed to depolymerize under specific triggers, like acidic conditions. researchgate.net

Polymerization StrategyDescriptionRelevant Monomer TypeResulting Architecture
Copolymerization The monomer is directly incorporated into the main polymer chain along with other monomers.Substituted BenzaldehydesLinear or branched copolymers
Post-Polymerization Modification The monomer is attached as a side group to an existing polymer backbone.Benzaldehyde-hybridsPolymers with pendant functional moieties

Development of Photoactive and Luminescent Materials (e.g., Aggregation-Induced Emission Principles)

While many chromophores suffer from aggregation-caused quenching (ACQ), where their light emission is reduced or extinguished in the solid state, a counterintuitive phenomenon known as aggregation-induced emission (AIE) has garnered significant attention. rsc.org In AIE, certain molecules are non-emissive or weakly fluorescent when dissolved but become highly luminescent upon aggregation. rsc.orgchemrxiv.org The underlying mechanism is often the restriction of intramolecular motion (RIM), such as rotation or vibration, within the aggregated state, which closes non-radiative decay pathways and opens radiative channels. rsc.orgchemrxiv.org

The molecular structure of this compound is conducive to the design of AIE-active materials. Research has shown that modifying aromatic cores with aldehyde groups can transform them from materials that exhibit ACQ to ones that are AIE-active. researchgate.net For example, the introduction of aldehyde groups to an anthracene (B1667546) core was found to induce AIE properties. This effect was attributed to a combination of steric hindrance, which prevents detrimental π-π stacking, and the formation of intermolecular hydrogen bonds that lock the molecules in place, thereby restricting intramolecular rotations. researchgate.net

Similarly, the morpholinomethyl group on the benzaldehyde ring can provide the necessary steric bulk and potential for intermolecular interactions. Upon aggregation, these features could effectively restrict the rotation of the phenyl ring and the morpholine group, activating the AIE phenomenon. The development of AIE-active Schiff bases from salicylaldehyde, a structurally related compound, further supports the potential of aldehyde-based molecules in creating advanced luminescent materials for applications in sensors and bio-imaging. rsc.org

Principle/SystemMechanismRelevance to this compound
Aggregation-Induced Emission (AIE) Restriction of Intramolecular Motion (RIM) in the aggregated state prevents non-radiative decay. rsc.orgThe morpholinomethyl and aldehyde groups can induce RIM through steric hindrance and intermolecular interactions upon aggregation.
Anthracene-dicarboxaldehyde Aldehyde groups provide steric effects and hydrogen bonding sites, leading to AIE. researchgate.netProvides a direct model for how the aldehyde functionality can be leveraged to create AIE-active materials.
Salicylaldehyde Schiff Base AIE-active molecule synthesized from an aldehyde precursor. rsc.orgDemonstrates the utility of aldehyde derivatives in designing new photoactive and luminescent compounds.

Supramolecular Chemistry and Molecular Recognition Phenomena

Supramolecular chemistry explores the complex structures formed by the association of two or more chemical species held together by non-covalent intermolecular forces. This compound is a candidate for investigation within this field due to its capacity for specific molecular interactions.

Design of Host-Guest Systems and Molecular Switches

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. This interaction is highly specific and is governed by factors like size, shape, and electronic complementarity. Common host molecules include cyclodextrins (CDs), which are macrocycles made of glucose units that form a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov

Studies on similarly substituted benzaldehydes have demonstrated their ability to act as guests for cyclodextrin (B1172386) hosts. For example, the intramolecular charge transfer properties of 2-methoxy-4-(N,N-dimethylamino)benzaldehyde were found to be significantly modulated upon encapsulation within α-, β-, and γ-cyclodextrins. researchgate.net The hydrophobic benzaldehyde portion of the molecule enters the nonpolar cavity of the cyclodextrin, driven by the hydrophobic effect. nih.gov It is highly probable that this compound would form similar inclusion complexes, with its aromatic ring residing inside the host cavity.

Such host-guest complexes can be fundamental components of molecular switches—molecules that can be reversibly shifted between two or more stable states in response to external stimuli like light, pH, or temperature. researchgate.net The binding and release of the this compound guest from a host cavity could be controlled by an external trigger, altering the system's properties, such as its fluorescence.

Self-Assembly Processes Involving the Compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This process is fundamental to the formation of many complex biological and synthetic materials. The phenomenon of aggregation-induced emission (AIE) discussed previously is a direct consequence of a self-assembly process.

For this compound, the transition from individual, non-emissive molecules in a dilute solution to highly luminescent aggregates in a poor solvent or the solid state is a clear example of self-assembly. The driving forces for this assembly are the collective intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The specific geometry and electronic nature of the molecule dictate how it packs, leading to the restriction of intramolecular motion that activates fluorescence. researchgate.net Therefore, the study of AIE in this compound is intrinsically a study of its self-assembly behavior and the resulting supramolecular structures.

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, offer significant opportunities for the synthesis of 2-(Morpholinomethyl)benzaldehyde and its derivatives. nih.gov Future research will likely focus on developing more sustainable and efficient synthetic routes.

Key areas for exploration include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. oatext.comresearchgate.net Applying microwave-assisted, solvent-free conditions to the synthesis of imines and other derivatives from this compound could offer a greener alternative to conventional heating methods that require toxic solvents and longer reaction times. organic-chemistry.org

Solvent-Free and Catalyst-Free Conditions: The development of solvent-free reaction conditions is a cornerstone of green chemistry. oatext.comadvion.com Research into the direct reaction of this compound with various nucleophiles under solvent-free and potentially catalyst-free conditions could significantly reduce waste and simplify purification processes. advion.com

Use of Eco-Friendly Catalysts: Investigating the use of recoverable and non-toxic catalysts, such as acid-exchanged montmorillonite (B579905) clays, could provide a sustainable pathway for polymerization and condensation reactions involving this compound. researchgate.net

These green approaches not only align with environmental sustainability goals but also offer economic advantages through reduced energy consumption and waste disposal costs. nih.gov

Exploration of Untapped Reactivity Pathways

The unique juxtaposition of an aldehyde and a morpholine (B109124) moiety in this compound suggests a rich and largely unexplored reactive landscape. The compound's structure is analogous to other bifunctional benzaldehydes, such as 2-cyanobenzaldehyde, which are known to participate in a variety of cascade reactions to form complex heterocyclic systems. researchgate.net

Future investigations could focus on:

Cascade Reactions: The dual functionality of this compound makes it an ideal candidate for designing novel cascade reactions. The intramolecular interplay between the amine and aldehyde could be exploited to synthesize complex polycyclic structures in a single step, a highly efficient strategy in modern organic synthesis.

Synthesis of Novel Heterocycles: The compound serves as a valuable building block for creating diverse heterocyclic scaffolds. For instance, reactions analogous to those of 2-(phenylethynyl)benzaldehyde (B1589314) could be developed to selectively synthesize phosphinoyl-functionalized isoquinolines and isoindolines, which are of interest in medicinal chemistry. rsc.org

Annulation Strategies: Exploring [4+2] annulation reactions, similar to those developed for 2-azidobenzaldehydes, could lead to new synthetic routes for quinoline (B57606) derivatives. mdpi.com The morpholinomethyl substituent could influence the regioselectivity and stereoselectivity of these cyclizations, offering access to novel molecular architectures.

Development of Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govfrontiersin.org The aldehyde functionality of this compound makes it a prime candidate for incorporation into well-established MCRs.

Emerging opportunities include:

Passerini and Ugi Reactions: The Passerini three-component reaction (P-3CR) and the Ugi four-component reaction (U-4CR) are powerful isocyanide-based MCRs that conventionally utilize an aldehyde component. researchgate.netresearchgate.netnih.govwikipedia.org The incorporation of this compound into these reaction schemes could generate libraries of complex α-acyloxy amides and α-acylamino amides. The presence of the morpholine group could introduce novel physicochemical properties and potential biological activities into the resulting scaffolds. baranlab.org

Mannich-Type Reactions: The compound can serve as the aldehyde component in three-component Mannich-type reactions, for example, with a ketone and an amine, to produce β-amino carbonyl compounds. researchgate.net

Biginelli Reaction and Related Syntheses: The Biginelli reaction, which produces dihydropyrimidinones, is another MCR where an aldehyde is a key starting material. baranlab.org Exploring the use of this compound in this and related reactions could yield novel heterocyclic structures with potential applications in drug discovery.

The systematic exploration of this compound in various MCRs could rapidly generate chemical diversity for screening in medicinal and materials science applications. capes.gov.br

Advanced Applications in Chemical Biology and Diagnostics

Chemical probes are essential tools for elucidating biological processes and validating drug targets. chemicalprobes.orgnih.gov The structural features of this compound make it a promising starting point for the development of sophisticated tools for chemical biology and diagnostics.

Future research directions could involve:

Development of Fluorescent Probes: Aldehyde moieties are frequently used as reactive handles in the design of fluorescent probes for detecting specific analytes or enzymatic activities. rsc.org The morpholine group can enhance water solubility and influence the photophysical properties of a fluorophore. rsc.org Thus, this compound could be a scaffold for novel sensors, for instance, for detecting metal ions or reactive oxygen species in cellular environments. rsc.org

Synthesis of Bioactive Molecules: The morpholine ring is a common feature in many bioactive compounds, and benzaldehyde (B42025) derivatives are precursors to numerous pharmaceuticals. A novel series of benzimidazolium salts derived from a related morpholinomethyl structure has shown potential as α-glucosidase inhibitors, highlighting the therapeutic relevance of this scaffold. mdpi.com This suggests that derivatives of this compound could be explored for various biological targets.

Activity-Based Protein Profiling (ABPP): The aldehyde can act as a "warhead" to covalently modify specific amino acid residues (e.g., lysine) in proteins. This reactivity could be harnessed to develop activity-based probes to identify the cellular targets of bioactive small molecules or to profile enzyme activity in complex biological systems. nih.govnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design and discovery. nih.govnih.gov Machine learning (ML) models can accelerate the design-make-test-analyze cycle by predicting molecular properties, reaction outcomes, and synthetic pathways. nih.gov

For this compound, AI and ML can be leveraged to:

De Novo Design of Derivatives: Generative AI models can explore vast chemical spaces to design novel derivatives of this compound with optimized properties. mdpi.comgithub.com For example, these models could suggest modifications to the core structure to enhance binding affinity to a specific biological target or to fine-tune its fluorescent properties for diagnostic applications.

Prediction of Reactivity and Properties: ML models can be trained to predict the reactivity of the compound in various chemical transformations, guiding the exploration of untapped reaction pathways. arxiv.orgpurdue.edu Furthermore, quantitative structure-activity relationship (QSAR) models can predict the biological activity or toxicity of designed analogs, prioritizing the synthesis of the most promising candidates. ajchem-a.com

Optimization of Synthetic Routes: AI tools are being developed to devise optimal synthetic routes, taking into account factors like cost, yield, and green chemistry principles. nih.gov Such tools could help in planning more efficient and sustainable syntheses for libraries of compounds derived from this compound.

The integration of AI and ML promises to rationalize and accelerate research efforts, enabling a more targeted and efficient exploration of the chemical potential of this compound.

Q & A

Q. What are the recommended safety precautions for handling 2-(Morpholinomethyl)benzaldehyde in laboratory settings?

  • Methodological Answer : While toxicological data for this compound is limited, safety protocols for structurally similar aldehydes (e.g., bromomethylbenzaldehydes) should be followed:
  • Eye Exposure : Immediately flush with water for 10–15 minutes and consult an ophthalmologist .
  • Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .
  • General Handling : Use PPE (gloves, goggles) and work in a fume hood. Store in a cool, dry place under inert gas to prevent degradation .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the aldehyde proton (~9.8 ppm) and morpholine moiety integration.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity, referencing retention times from related benzaldehydes .
  • Melting Point Analysis : Reported mp = 67–68°C; discrepancies should be resolved via recrystallization from ethanol/water mixtures .

Q. How can solubility properties of this compound inform experimental design?

  • Methodological Answer : The compound is likely sparingly soluble in water but freely soluble in polar aprotic solvents (e.g., DMSO, DMF) based on analogs like 4-hydroxybenzaldehyde (8.45 mg/mL in water at 25°C). Solubility tests in ethanol, dichloromethane, and THF are recommended for reaction optimization .

Advanced Research Questions

Q. What synthetic routes are reported for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible route involves the Mannich reaction:
  • Step 1 : React benzaldehyde derivatives with morpholine and formaldehyde under acidic catalysis (e.g., HCl).
  • Step 2 : Optimize temperature (50–70°C) and stoichiometry (1:1.2 aldehyde:morpholine) to minimize side products like 4-(Morpholinomethyl)benzaldehyde .
  • Yield Improvement : Use anhydrous conditions and inert atmosphere to reduce hydrolysis of intermediates .

Q. How does the morpholine moiety influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The morpholine group acts as an electron-donating substituent, activating the aldehyde toward nucleophilic attack. Comparative studies with 4-(Morpholinomethyl)benzaldehyde (mp 53–56°C) suggest steric effects from the ortho-substituted morpholine may reduce reactivity in bulkier nucleophiles. Computational modeling (DFT) can clarify electronic effects .

Q. How can conflicting spectral or physical data for this compound be resolved?

  • Methodological Answer :
  • Reproducibility : Standardize purification methods (e.g., column chromatography with silica gel, eluent: ethyl acetate/hexane).
  • Cross-Validation : Compare 1^1H NMR data with analogs like 4-(Morpholinomethyl)aniline (CAS 51013-67-3) to confirm substituent effects .
  • Collaborative Studies : Replicate procedures from independent sources and publish detailed experimental logs to address discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Morpholinomethyl)benzaldehyde
Reactant of Route 2
2-(Morpholinomethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.